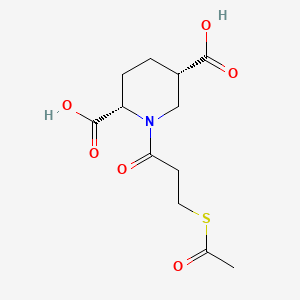
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane typically involves the reaction of 1,4,7,10-tetraoxacyclododecane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out under acidic conditions, often with the use of a Lewis acid catalyst like zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of chloromethylating agents, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted compounds.
Oxidation Reactions: Products include various oxides depending on the extent of oxidation.
Reduction Reactions: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in modifying biomolecules and studying biological pathways.
Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)-1,4,7,10-tetraoxacyclododecane: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.
2-(Hydroxymethyl)-1,4,7,10-tetraoxacyclododecane: Contains a hydroxymethyl group, making it more suitable for certain types of chemical modifications.
Uniqueness
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the chloromethyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
91420-33-6 |
|---|---|
Molecular Formula |
C9H17ClO4 |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-(chloromethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C9H17ClO4/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9H,1-8H2 |
InChI Key |
WJPHYPGBZOHXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(COCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)
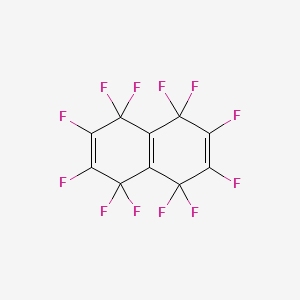

![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
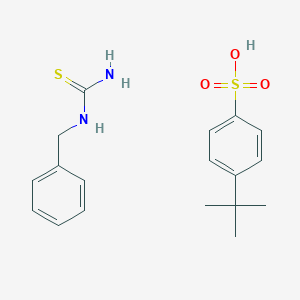
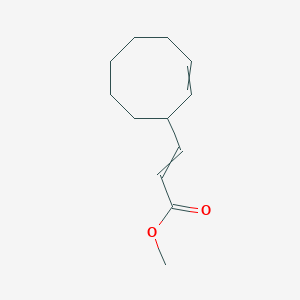
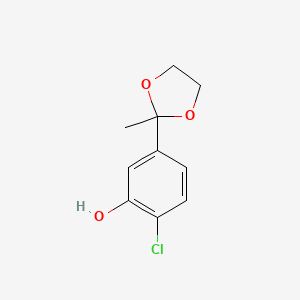
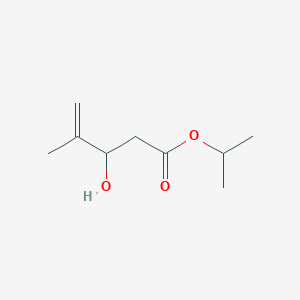
-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
